

# Application Notes and Protocols for LEO 39652 in Experimental Skin Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols and data related to **LEO 39652**, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD).[1][2] The information is compiled from preclinical and early clinical development studies to guide researchers in the evaluation of similar compounds in dermatological models.

## Introduction

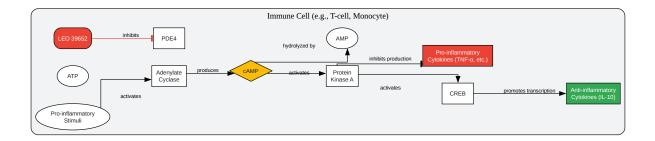
**LEO 39652** was designed as a potent PDE4 inhibitor with a unique "dual-soft" drug concept. This design incorporates two ester functionalities, making the compound susceptible to rapid metabolism into inactive metabolites by esterases in both the blood and the liver.[1][2] This approach aimed to minimize systemic side effects while maintaining high concentrations and therapeutic activity in the skin.[1] Atopic dermatitis is a chronic inflammatory skin condition where elevated PDE4 activity leads to decreased intracellular cyclic adenosine monophosphate (cAMP) and increased production of inflammatory cytokines. By inhibiting PDE4, **LEO 39652** was expected to increase cAMP levels and subsequently reduce inflammation.

Despite a promising preclinical profile, **LEO 39652** did not show clinical efficacy in patients with atopic dermatitis, likely due to insufficient drug availability at the target site in the skin. The following sections detail the experimental protocols used to characterize **LEO 39652** and present the key findings from these studies.



## **Mechanism of Action: PDE4 Inhibition**

**LEO 39652** is a potent inhibitor of the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cAMP, a crucial second messenger that modulates the activity of various immune cells. By inhibiting PDE4, **LEO 39652** increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as TNF- $\alpha$ , and increases the production of anti-inflammatory cytokines like IL-10.



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Figure 1: Signaling pathway of PDE4 inhibition by LEO 39652.

# **Experimental Protocols PDE4 Enzyme Inhibition Assay**

Objective: To determine the in vitro potency of **LEO 39652** against PDE4 enzymes.

#### Methodology:

- Enzyme Source: Recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D).
- Substrate: cAMP.



- Assay Principle: A scintillation proximity assay (SPA) or a fluorescence polarization (FP)
  assay can be used to measure the conversion of cAMP to AMP.
- Procedure:
  - Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl<sub>2</sub>, 1.7 mM EGTA).
  - Add serial dilutions of LEO 39652 to the wells of a microplate.
  - Add the PDE4 enzyme to each well.
  - Initiate the reaction by adding a mixture of radiolabeled (e.g., <sup>3</sup>H-cAMP) and unlabeled cAMP.
  - Incubate for a specific time at 30°C.
  - Stop the reaction and add SPA beads that bind to the product (AMP).
  - Measure the signal using a microplate scintillation counter.
  - Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

## **cAMP Measurement in Human PBMCs**

Objective: To assess the functional activity of **LEO 39652** in a cellular context by measuring its effect on cAMP levels.

#### Methodology:

- Cells: Isolated human peripheral blood mononuclear cells (PBMCs).
- Assay Principle: A competitive immunoassay (e.g., ELISA or HTRF) is used to quantify intracellular cAMP levels.
- Procedure:
  - Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
  - Resuspend PBMCs in a suitable cell culture medium.



- Pre-incubate the cells with serial dilutions of LEO 39652 for 30 minutes.
- Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide LPS) to induce cAMP production.
- Lyse the cells to release intracellular cAMP.
- Measure cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.
- Determine the EC50 value for cAMP accumulation.

## **TNF-α Inhibition Assay in Human Whole Blood**

Objective: To evaluate the anti-inflammatory effect of **LEO 39652** by measuring the inhibition of TNF- $\alpha$  production.

#### Methodology:

- · Sample: Fresh human whole blood.
- Assay Principle: ELISA is used to measure the concentration of TNF-α in the plasma after stimulation.
- Procedure:
  - Add serial dilutions of LEO 39652 to aliquots of fresh human whole blood.
  - o Incubate for 30 minutes at 37°C.
  - Stimulate TNF-α production by adding LPS.
  - Incubate for 4 hours at 37°C.
  - Centrifuge the samples to separate the plasma.
  - Measure the TNF-α concentration in the plasma using a commercial ELISA kit.
  - Calculate the IC50 for TNF-α inhibition.



# **Ex Vivo Human Skin Explant Model**

Objective: To assess the penetration and pharmacodynamic effect of topically applied **LEO 39652** in human skin.

### Methodology:

- Tissue: Full-thickness human skin explants obtained from elective surgery.
- Procedure:
  - Prepare skin explants and mount them in Franz diffusion cells or place them in a culture dish.
  - Apply a topical formulation of LEO 39652 to the epidermal surface.
  - For barrier-disrupted models, use tape-stripping to remove the stratum corneum before applying the compound.
  - At various time points, collect the skin tissue.
  - Homogenize the skin biopsies to measure drug concentration using LC-MS/MS.
  - To assess pharmacodynamic effects, skin biopsies can be analyzed for cAMP levels or inflammatory markers.

# **Quantitative Data Summary**

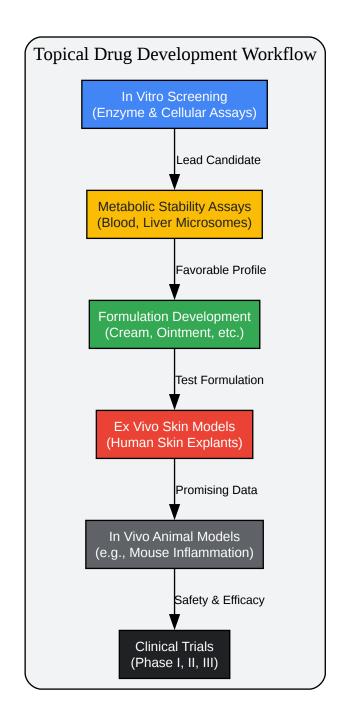


Parameter	LEO 39652 Value	Notes
In Vitro Potency		
PDE4B IC50	1.2 nM	High potency against the key PDE4 isoform in inflammation.
Cellular Activity		
cAMP EC50 in PBMCs	30 nM	Demonstrates good cell-based activity.
TNF-α IC50 in whole blood	29 nM	Shows potent anti- inflammatory effects in a relevant human system.
Metabolic Stability		
Human Blood Half-life	1 minute	Rapid degradation as intended by the "dual-soft" design.
Human Liver Microsome Half- life	1.1 minutes	Rapid hepatic metabolism, further reducing systemic exposure.
Ex Vivo Skin Penetration		
dISF Concentration (barrier impaired)	33 nM	Low concentration of unbound drug in the dermal interstitial fluid, suggesting poor skin availability.

# **Experimental Workflow for Topical Drug Evaluation**

The evaluation of a topical drug candidate like **LEO 39652** typically follows a structured workflow, from initial in vitro screening to more complex ex vivo and in vivo models.





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Figure 2: Typical experimental workflow for a topical drug candidate.

## Conclusion

**LEO 39652** is a potent, "dual-soft" PDE4 inhibitor that showed promising anti-inflammatory activity in in vitro and cellular assays. However, its development for atopic dermatitis was halted due to a lack of clinical efficacy, which has been attributed to insufficient drug availability at the



target site within the skin. The experimental protocols and data presented here provide a valuable case study for researchers working on the development of novel topical treatments for inflammatory skin diseases. These methodologies can be adapted to evaluate other drug candidates and to better understand the challenges of dermal drug delivery.

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## References

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